2-(Methylthio)-1,3-benzodithiole
Overview
Description
2-(Methylthio)-1,3-benzodithiole is an organic compound characterized by a benzodithiole ring with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-1,3-benzodithiole typically involves the reaction of 2-mercaptobenzothiazole with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the methyl iodide, resulting in the formation of the methylthio group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzodithiole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the parent benzodithiole compound.
Substitution: Formation of various substituted benzodithioles.
Scientific Research Applications
2-(Methylthio)-1,3-benzodithiole has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anti-inflammatory and antimicrobial agents.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1,3-benzodithiole in its various applications involves its ability to interact with molecular targets through its aromatic and sulfur-containing functional groups. In organic electronics, the compound’s semiconducting properties are attributed to its ability to facilitate charge transport through π-π stacking interactions and sulfur-sulfur interactions . In medicinal chemistry, the compound may inhibit specific enzymes or interact with cellular receptors, leading to its biological effects .
Comparison with Similar Compounds
Benzothiazole: Similar in structure but lacks the methylthio group.
Benzodithiole: The parent compound without the methylthio substituent.
Thiazole: A simpler heterocyclic compound with a sulfur and nitrogen atom in the ring.
Uniqueness: 2-(Methylthio)-1,3-benzodithiole is unique due to the presence of both a benzodithiole ring and a methylthio group, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzodithiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSKGWPFPTXXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1SC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562526 | |
Record name | 2-(Methylsulfanyl)-2H-1,3-benzodithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126319-27-5 | |
Record name | 2-(Methylsulfanyl)-2H-1,3-benzodithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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